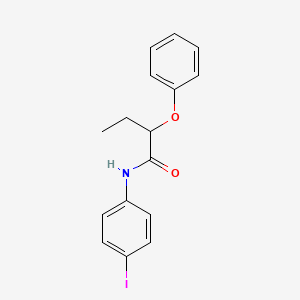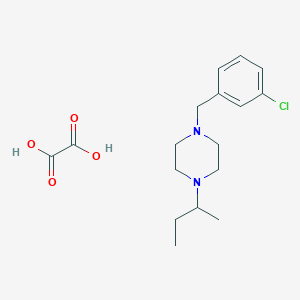
N-(4-iodophenyl)-2-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-2-phenoxybutanamide, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. IPPB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are known for their ability to selectively bind to estrogen receptors in various tissues. In
科学的研究の応用
N-(4-iodophenyl)-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, cardiology, and neurology. In oncology, N-(4-iodophenyl)-2-phenoxybutanamide has shown promising results in the treatment of breast cancer, where it acts as a SERM and selectively binds to estrogen receptors, thus inhibiting the growth of estrogen-dependent tumors. In cardiology, N-(4-iodophenyl)-2-phenoxybutanamide has been studied for its potential in the prevention and treatment of atherosclerosis, where it acts as an anti-inflammatory agent and reduces the formation of plaque in the arteries. In neurology, N-(4-iodophenyl)-2-phenoxybutanamide has been studied for its potential in the treatment of Alzheimer's disease, where it acts as a neuroprotective agent and reduces the accumulation of amyloid-beta plaques in the brain.
作用機序
The mechanism of action of N-(4-iodophenyl)-2-phenoxybutanamide involves its selective binding to estrogen receptors in various tissues. In breast cancer cells, N-(4-iodophenyl)-2-phenoxybutanamide acts as an antagonist of estrogen receptors, thus inhibiting the growth of estrogen-dependent tumors. In cardiovascular cells, N-(4-iodophenyl)-2-phenoxybutanamide acts as an anti-inflammatory agent, reducing the formation of plaque in the arteries. In neuronal cells, N-(4-iodophenyl)-2-phenoxybutanamide acts as a neuroprotective agent, reducing the accumulation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects
N-(4-iodophenyl)-2-phenoxybutanamide has been shown to have various biochemical and physiological effects in different tissues. In breast cancer cells, N-(4-iodophenyl)-2-phenoxybutanamide inhibits the growth of estrogen-dependent tumors by blocking the binding of estrogen to its receptors. In cardiovascular cells, N-(4-iodophenyl)-2-phenoxybutanamide reduces the formation of plaque in the arteries by inhibiting the expression of pro-inflammatory cytokines. In neuronal cells, N-(4-iodophenyl)-2-phenoxybutanamide reduces the accumulation of amyloid-beta plaques in the brain by inhibiting the expression of beta-secretase.
実験室実験の利点と制限
N-(4-iodophenyl)-2-phenoxybutanamide has several advantages as a research tool, including its high selectivity for estrogen receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to its use in lab experiments, including its high cost, its limited solubility in aqueous solutions, and its potential for off-target effects.
将来の方向性
There are several future directions for research on N-(4-iodophenyl)-2-phenoxybutanamide, including its potential as a therapeutic agent for other types of cancer, its ability to modulate immune responses, and its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of N-(4-iodophenyl)-2-phenoxybutanamide, improve its solubility in aqueous solutions, and reduce its cost. Overall, N-(4-iodophenyl)-2-phenoxybutanamide holds great promise as a research tool and potential therapeutic agent in various fields of medicine.
合成法
The synthesis of N-(4-iodophenyl)-2-phenoxybutanamide involves the reaction of 4-iodoaniline with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-(4-iodophenyl)-2-phenoxybutanamide.
特性
IUPAC Name |
N-(4-iodophenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-2-15(20-14-6-4-3-5-7-14)16(19)18-13-10-8-12(17)9-11-13/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYQDWJDTQBWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-2-phenoxybutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5153722.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5153728.png)
![4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-fluorobenzoate](/img/structure/B5153729.png)
![1-(3-fluorobenzyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5153741.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5153743.png)

![N-(2-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B5153757.png)
![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153762.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B5153770.png)
![5-imino-6-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5153771.png)

![N-(4-methyl-2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)-2-furamide](/img/structure/B5153786.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5153791.png)